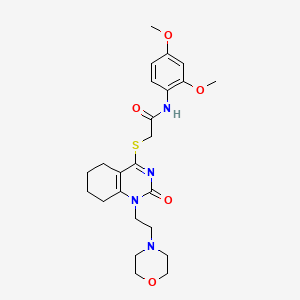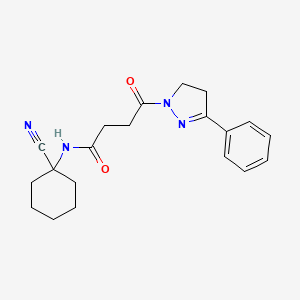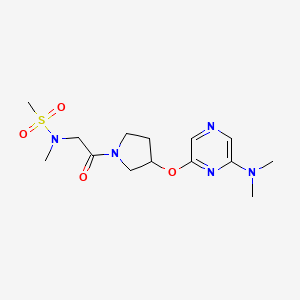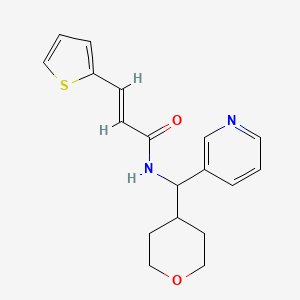
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and is known to possess unique biochemical and physiological properties that make it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry
The compound , due to its structural features, such as acrylamide moiety, pyridine, and thiophene rings, is a candidate for involvement in various organic synthesis reactions, including Knoevenagel condensation, Michael addition, and cycloaddition reactions. These reactions are fundamental in constructing complex organic molecules, including heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science.
For example, Knoevenagel condensation reactions have been utilized to synthesize substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, serving as Michael acceptors in the synthesis of diverse heterocyclic derivatives, including pyridine and thiophene-containing compounds (Dyachenko et al., 2018). Similarly, acrylamide derivatives have been used in the synthesis of pyrazole, thiazole, and pyridine derivatives, highlighting their utility in creating bioactive molecules with potential insecticidal activities against pests like Spodoptera littoralis (Soliman et al., 2020).
Nonlinear Optical Materials
The structural elements of the compound, especially the conjugated system involving the acrylamide linkage, pyridine, and thiophene rings, make it a potential candidate for the development of materials with nonlinear optical properties. Such materials are critical for applications in optoelectronics, photonics, and bio-imaging technologies. Mono-substituted pyrene derivatives, which share structural similarities with the compound , have demonstrated significant two-photon absorption properties, indicative of their potential in optoelectronic and bio-imaging applications (Shi et al., 2017).
Heterocyclic Compound Synthesis
The versatility of the compound is further exemplified by its potential role in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a cornerstone of medicinal chemistry, where the synthesis of compounds containing rings like pyridine and thiophene is of significant interest. These rings are found in a wide array of pharmaceuticals due to their pharmacokinetic properties and ability to engage in specific interactions with biological targets. Research into similar compounds has led to the development of new methodologies for constructing pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's relevance to drug discovery and development (Fadda et al., 2012).
Propriétés
IUPAC Name |
(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(6-5-16-4-2-12-23-16)20-18(14-7-10-22-11-8-14)15-3-1-9-19-13-15/h1-6,9,12-14,18H,7-8,10-11H2,(H,20,21)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWFXRKWAXWYMQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)
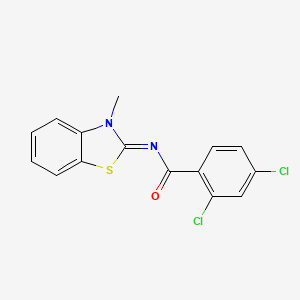
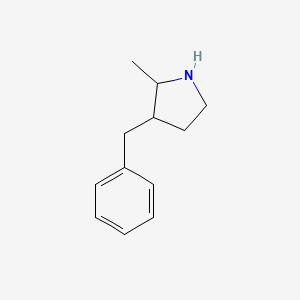
![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)
![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)
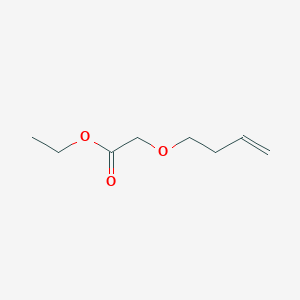
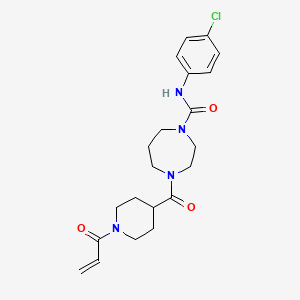
![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)
![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)
![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)
